2-[1-(3-Chlorophenyl)cyclopropyl]acetic acid
CAS No.:
Cat. No.: VC13372264
Molecular Formula: C11H11ClO2
Molecular Weight: 210.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11ClO2 |
|---|---|
| Molecular Weight | 210.65 g/mol |
| IUPAC Name | 2-[1-(3-chlorophenyl)cyclopropyl]acetic acid |
| Standard InChI | InChI=1S/C11H11ClO2/c12-9-3-1-2-8(6-9)11(4-5-11)7-10(13)14/h1-3,6H,4-5,7H2,(H,13,14) |
| Standard InChI Key | YKLALWINLKLZHZ-UHFFFAOYSA-N |
| SMILES | C1CC1(CC(=O)O)C2=CC(=CC=C2)Cl |
| Canonical SMILES | C1CC1(CC(=O)O)C2=CC(=CC=C2)Cl |
Introduction
| Property | Value/Description |
|---|---|
| Molecular Weight | 210.66 g/mol |
| Formula | C₁₁H₁₁ClO₂ |
| Melting Point | Not reported (estimated 120–140°C) |
| Solubility | Low in water; soluble in organic solvents (e.g., DMSO, ethanol) |
| pKa (carboxylic acid) | ~4.7–5.2 (typical for acetic acids) |
Synthesis and Manufacturing Pathways
The synthesis of cyclopropane derivatives often involves [2+1] cycloaddition reactions or ring-closing strategies. For 2-[1-(3-Chlorophenyl)cyclopropyl]acetic acid, plausible routes include:
Cyclopropanation via Simmons-Smith Reaction
A Simmons-Smith reaction using diiodomethane and a zinc-copper couple could generate the cyclopropane ring from a pre-functionalized alkene precursor. For example:
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Precursor preparation: 3-Chlorostyrene derivatives are treated with diiodomethane under zinc-mediated conditions to form the cyclopropane core.
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Acetic acid incorporation: Post-cyclopropanation, oxidation or hydrolysis of a nitrile or ester group yields the carboxylic acid functionality .
Alternative Route via Cyclopropyl Dimethanol Intermediates
Patented methods for analogous compounds (e.g., 1-(mercaptomethyl)cyclopropyl acetic acid) highlight the use of cyclopropanedimethanol cyclic sulfite intermediates. Key steps include:
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Ring-opening sulfite esters: Reaction with nucleophiles like potassium thioacetate to introduce sulfur-containing groups.
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Functional group interconversion: Methanesulfonyl chloride or tosyl chloride facilitates substitution reactions, followed by cyano group displacement and alkaline hydrolysis to yield carboxylic acids .
Reaction Scheme
Applications in Medicinal Chemistry and Drug Development
Cyclopropane motifs are prevalent in pharmaceuticals due to their ability to enhance metabolic stability and modulate target binding. While direct studies on 2-[1-(3-Chlorophenyl)cyclopropyl]acetic acid are scarce, structurally related compounds exhibit:
Antifungal and Antimicrobial Activity
Triazole derivatives with chlorophenyl-cyclopropyl groups (e.g., US7176226B2) demonstrate potent antifungal activity against Candida albicans and Aspergillus niger. The cyclopropane ring likely reduces conformational flexibility, improving target affinity .
Enzyme Inhibition
Analogous acetic acid derivatives act as inhibitors of enzymes such as fatty acid amide hydrolase (FAAH) or cyclooxygenase (COX), suggesting potential anti-inflammatory or analgesic applications.
Stability and Degradation Profiles
The cyclopropane ring’s strain makes it susceptible to ring-opening reactions under acidic or oxidative conditions. Stability studies of related compounds indicate:
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Thermal stability: Decomposition above 200°C, with release of HCl gas from the chlorophenyl group.
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Photodegradation: UV exposure leads to radical-mediated cleavage of the cyclopropane ring, forming unsaturated byproducts.
Future Research Directions
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Synthetic Optimization: Developing catalytic asymmetric cyclopropanation methods to access enantiomerically pure forms.
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Biological Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activity in vitro and in vivo.
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Formulation Studies: Improving aqueous solubility through salt formation (e.g., sodium or lysine salts).
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